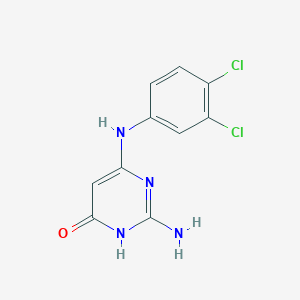
2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of an amino group, a dichloroanilino group, and a pyrimidinone ring, making it a valuable molecule in various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one typically involves the reaction of 3,4-dichloroaniline with a pyrimidine derivative under specific conditions. One common method is the catalytic hydrogenation of 3,4-dichloronitrobenzene using noble metal catalysts under pressure . This process requires careful control of temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous hydrogenation reactions. The mixture of chloronitrobenzene and 3,4-dichloronitrobenzene is subjected to hydrogenation at controlled temperatures and pressures. The resulting product is then purified through distillation to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidinone derivatives, while reduction can produce various amino-substituted compounds .
Applications De Recherche Scientifique
2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit DNA polymerase activity in certain organisms, affecting DNA replication and repair processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4-chloro-6-(3,4-dichloroanilino)pyrimidine
- 2-amino-6-(3,4-dichloroanilino)-4-pyrimidinethiol
Uniqueness
Compared to similar compounds, 2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one exhibits unique properties due to its specific functional groups and molecular structure.
Propriétés
Numéro CAS |
90767-72-9 |
|---|---|
Formule moléculaire |
C10H8Cl2N4O |
Poids moléculaire |
271.10 g/mol |
Nom IUPAC |
2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8Cl2N4O/c11-6-2-1-5(3-7(6)12)14-8-4-9(17)16-10(13)15-8/h1-4H,(H4,13,14,15,16,17) |
Clé InChI |
SQFJVHBOGMKABU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC2=CC(=O)NC(=N2)N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


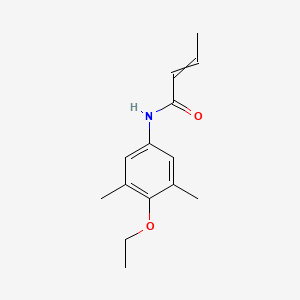
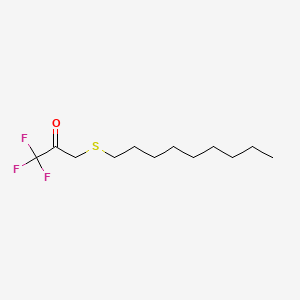


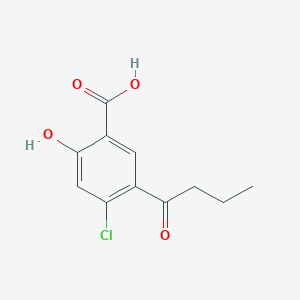
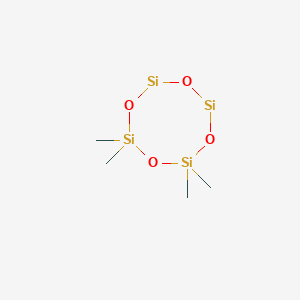

![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)


![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)
![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)

![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
